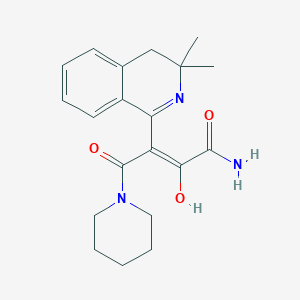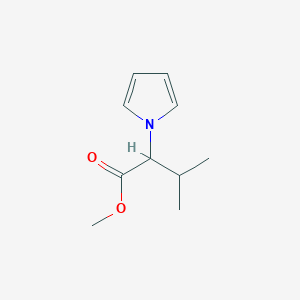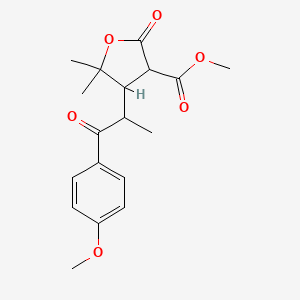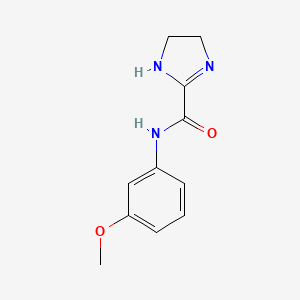![molecular formula C19H14ClN3O2 B11075319 4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11075319.png)
4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether typically involves multiple steps, starting with the preparation of the quinoline and oxadiazole intermediates. The quinoline derivative can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The oxadiazole ring is often formed via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or the oxadiazole moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline or oxadiazole derivatives.
Substitution: Substituted phenyl ethers with various functional groups.
Scientific Research Applications
3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-triazol-5-yl]methyl} ether: Similar structure but with a triazole ring instead of an oxadiazole.
3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-thiadiazol-5-yl]methyl} ether: Contains a thiadiazole ring, offering different reactivity and properties.
Uniqueness
3-chlorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether is unique due to its combination of a quinoline and oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C19H14ClN3O2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
5-[(3-chlorophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H14ClN3O2/c1-12-9-16(15-7-2-3-8-17(15)21-12)19-22-18(25-23-19)11-24-14-6-4-5-13(20)10-14/h2-10H,11H2,1H3 |
InChI Key |
VVCJSVMCGILQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2(3H)-Oxazolone, dihydro-4-hydroxy-4,5-diphenyl-3-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B11075241.png)
![Ethyl [3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11075248.png)
![N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11075253.png)




![N-[(2-methylquinolin-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075282.png)


![2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide](/img/structure/B11075302.png)
![N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B11075311.png)
![2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B11075331.png)
